
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid, also known as DCMP, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. This molecule is a derivative of cyclobutane, which is a four-membered ring hydrocarbon. DCMP is a chiral molecule, meaning that it has two possible enantiomers, which are mirror images of each other.
作用机制
The exact mechanism of action of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in response to inflammatory stimuli. Additionally, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to reduce the sensitivity of pain receptors in animal models of pain. In terms of cancer, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
实验室实验的优点和局限性
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has several advantages for lab experiments, including its synthetic accessibility and its ability to inhibit the activity of specific enzymes involved in inflammation and cancer cell growth. However, there are also limitations to using (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid. One potential direction is to investigate its potential use as a drug candidate in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid and its potential use in the treatment of cancer. Finally, the development of new synthetic methods for (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid may allow for the production of more potent and selective analogs for use in medicinal chemistry research.
合成方法
The synthesis of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid involves several steps, starting with the reaction of cyclobutylmagnesium bromide with 2-methylpropanoyl chloride to form cyclobutyl-2-methylpropanoic acid. This intermediate is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid.
科学研究应用
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been studied for its potential use as a drug candidate in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
(2S)-3,3-di(cyclobutyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(12(13)14)11(9-4-2-5-9)10-6-3-7-10/h8-11H,2-7H2,1H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXPYNZFGUMHQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCC1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C1CCC1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3,3-dicyclobutyl-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B2659103.png)
![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)
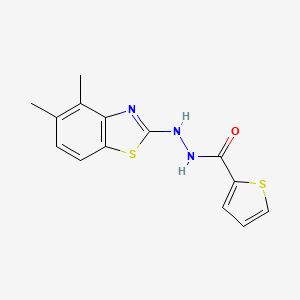
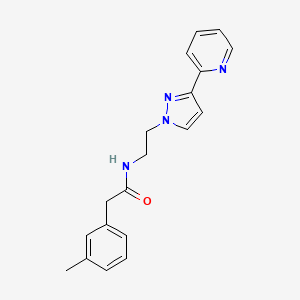
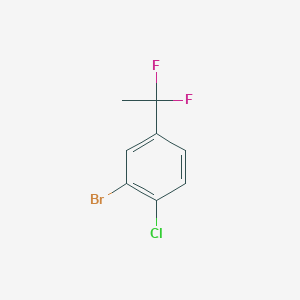
![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)
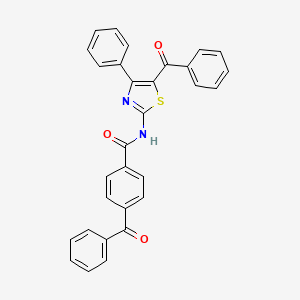
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2659116.png)
![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)
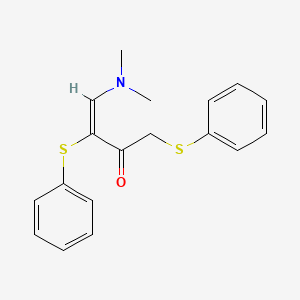
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)


